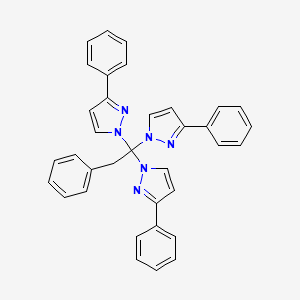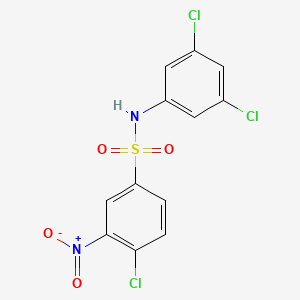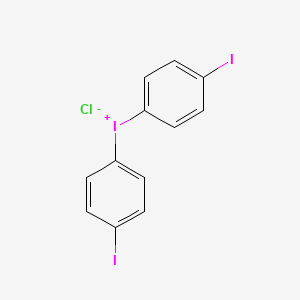
Iodonium, bis(4-iodophenyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodonium, bis(4-iodophenyl)-, chloride is a chemical compound with the molecular formula C₁₂H₈ClI₃ It is known for its unique structure, which includes two iodophenyl groups attached to an iodonium ion, paired with a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis(4-iodophenyl)-, chloride typically involves the reaction of iodobenzene with iodine and a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of a chloride source. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Iodonium, bis(4-iodophenyl)-, chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iodinated products.
Reduction: Reduction reactions can lead to the formation of iodobenzene and other reduced species.
Substitution: The iodonium ion can participate in substitution reactions, where the iodophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like peracetic acid, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield iodinated aromatic compounds, while reduction reactions produce iodobenzene. Substitution reactions can result in a variety of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Iodonium, bis(4-iodophenyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is employed in the study of biological systems, where it can act as a labeling agent for proteins and other biomolecules.
Medicine: Research into potential therapeutic applications includes its use in radiolabeling for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of iodonium, bis(4-iodophenyl)-, chloride involves the reactivity of the iodonium ion. The iodonium ion is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, where it can facilitate the formation of new bonds or the modification of existing structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to iodonium, bis(4-iodophenyl)-, chloride include other diaryliodonium salts, such as iodonium, bis(4-methoxyphenyl)-, chloride and iodonium, bis(4-nitrophenyl)-, chloride. These compounds share the iodonium ion core but differ in the substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its specific reactivity and the presence of iodine atoms, which can impart unique properties such as increased density and specific reactivity in organic synthesis. Its applications in radiolabeling and diagnostic imaging also highlight its distinctiveness compared to other diaryliodonium salts.
Propiedades
Número CAS |
647843-88-7 |
|---|---|
Fórmula molecular |
C12H8ClI3 |
Peso molecular |
568.36 g/mol |
Nombre IUPAC |
bis(4-iodophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H8I3.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
Clave InChI |
XJTFARGGTBQUJP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



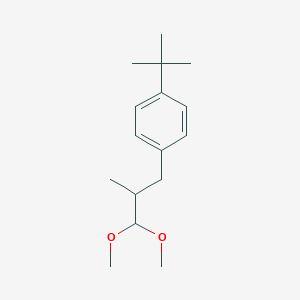
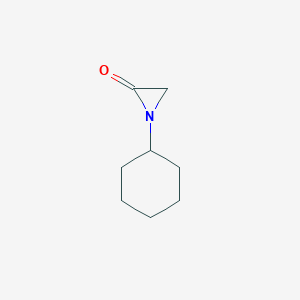

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)
![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
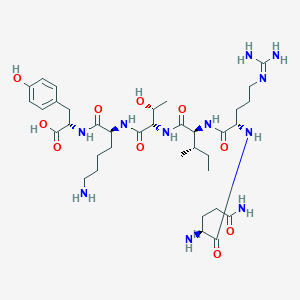
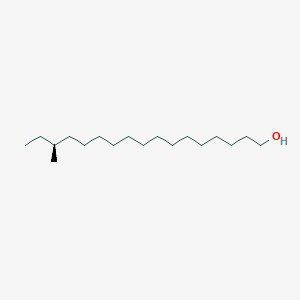
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)
